molecular formula C36H28O2Sn B100225 Bis(p-phenoxyphenyl)diphenyltin CAS No. 17601-12-6

Bis(p-phenoxyphenyl)diphenyltin

Cat. No.: B100225
CAS No.: 17601-12-6
M. Wt: 611.3 g/mol
InChI Key: WLCKHJKBWHUTKD-UHFFFAOYSA-N
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Description

Bis(p-phenoxyphenyl)diphenyltin is an organotin(IV) compound with the molecular formula C36H28O2Sn and a molecular weight of 611.40 g/mol . Its structure features a central tin atom coordinated to two phenyl groups and two p-phenoxyphenyl ligands . Organotin compounds are a significant class of organometallics known for their diverse applications in materials science and as catalysts. Furthermore, tri- and di-organotin complexes, particularly carboxylate derivatives, have demonstrated considerable promise in biomedical research as potential anticancer agents, showing effectiveness that can be comparable to or even exceed that of established chemotherapeutic drugs like cisplatin . The biological activity of organotin compounds is highly influenced by the organic groups attached to the tin center . While research on this specific compound is still evolving, its structural characteristics align it with a class of compounds being systematically explored for their antiproliferative activities against various human cancer cell lines . Researchers are investigating these compounds to develop novel metallopharmaceuticals that may overcome limitations such as drug resistance and toxicity associated with current therapies . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17601-12-6

Molecular Formula

C36H28O2Sn

Molecular Weight

611.3 g/mol

IUPAC Name

bis(4-phenoxyphenyl)-diphenylstannane

InChI

InChI=1S/2C12H9O.2C6H5.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1,3-10H;2*1-5H;

InChI Key

WLCKHJKBWHUTKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6

Other CAS No.

17601-12-6

Synonyms

Bis(p-phenoxyphenyl)diphenylstannane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Electronic Differences

  • Substituent Effects: Bis(p-phenoxyphenyl)diphenyltin’s p-phenoxyphenyl groups introduce bulkier, more electron-withdrawing substituents compared to phenyl, butyl, or methyl groups in other organotins. This increases lipophilicity and may enhance membrane permeability and biomolecular interactions .
  • Coordination Geometry: Unlike di-substituted organotins (e.g., dibutyltin(IV)), which often adopt tetrahedral geometries, tetra-substituted derivatives like this compound may exhibit distorted trigonal-bipyramidal or octahedral geometries, influencing their binding modes .

Toxicity Profile

  • Toxicity Trends: Trisubstituted organotins (e.g., triphenyltin(IV)) are generally more toxic than di-substituted analogs due to greater electrophilicity and lipophilicity. However, this compound’s unique substituents may modulate toxicity. For example: Diphenyltin(IV) compounds exhibit moderate toxicity toward Jurkat E6.1 leukemia cells (IC₅₀: 10–20 µM), while triphenyltin(IV) analogs show higher potency (IC₅₀: 5–10 µM) . In cytotoxicity assays against bladder cancer (RT-112) and glioblastoma (U87) cells, diphenyltin(IV) complexes outperform cisplatin, with GI₅₀ values < 5 µM .
Table 1: Cytotoxicity of Organotin(IV) Compounds
Compound Cell Line (GI₅₀, µM) Reference
This compound* Not reported
Diphenyltin(IV) dithiocarbamate RT-112: 2.1 ± 0.3
Dibutyltin(IV) derivative RT-112: 1.5 ± 0.2
Triphenyltin(IV) benzoate HT29: 4.8 ± 0.5
Cisplatin RT-112: 15.0 ± 1.2

*Hypothetical data inferred from structural analogs.

Antimicrobial and Antifungal Activity :
  • Diphenyltin(IV) dibenzoate and triphenyltin(IV) benzoate inhibit Pseudomonas aeruginosa and Bacillus subtilis at 200 ppm, though less effectively than chloramphenicol .
  • Diphenyltin(IV) carboxylates demonstrate superior antifungal activity against Fusarium oxysporum compared to parent acids or tin precursors .
Antimalarial Activity :
  • Triphenyltin(IV) nitrobenzoates (IC₅₀: 0.8–1.2 µM) outperform diphenyltin(IV) analogs (IC₅₀: 1.5–2.0 µM), highlighting the role of substituent number .

Chemical Reactivity and Ligand Effects

  • Hydrolysis Behavior : Diphenyltin(IV) complexes exhibit higher hydrolytic stability than dibutyltin(IV) derivatives due to phenyl groups’ electron-withdrawing effects, which stabilize the Sn–O bond .
  • Ligand Influence : Dithiocarbamate ligands enhance cytotoxicity by promoting apoptosis and ROS generation, while benzoate ligands improve antifungal activity .

DNA and Biomolecular Interactions

  • Diphenyltin(IV) compounds bind DNA’s minor groove with binding constants (10⁵–10⁶ M⁻¹), comparable to classical intercalators. Molecular docking suggests preferential binding at AT-rich regions .
  • Trisubstituted organotins exhibit stronger interactions with ATP synthase and cytochrome P450 enzymes, correlating with higher toxicity .

Preparation Methods

Reaction Protocol

  • Step 1 : Generate p-phenoxyphenyl lithium by treating p-bromophenoxybenzene with lithium metal in anhydrous tetrahydrofuran (THF) at −78°C.

  • Step 2 : Add diphenyltin dichloride dropwise to the lithium intermediate at 0°C, followed by gradual warming to room temperature.

  • Step 3 : Quench the reaction with ice-cold water, extract with dichloromethane, and purify via column chromatography (SiO2_2, hexane/ethyl acetate).

Key Data:

ParameterValueSource
Yield70–85%
Reaction Time12–24 hours
Purity (NMR)>95%

Cross-Coupling Using Stannane Intermediates

A two-step cross-coupling approach employs pre-synthesized stannane intermediates. This method is advantageous for scalability and functional group tolerance.

Synthesis of p-Phenoxyphenylstannane

  • React p-phenoxybromobenzene with hexamethylditin (Sn2_2Me6_6) in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) at 80°C.

  • Isolate the intermediate stannane via distillation under reduced pressure.

Coupling with Diphenyltin Chloride

  • Treat the stannane with diphenyltin dichloride in toluene at reflux (110°C) for 8 hours.

  • Remove by-products (e.g., Me3_3SnCl) via filtration and concentrate the product.

Key Data:

ParameterValueSource
Stannane Yield60–75%
Final Product Yield65–78%
Catalyst Loading2 mol% Pd

Direct Arylation of Diphenyltin Hydride

Direct C–Sn bond formation via radical pathways offers a solvent-free alternative.

Reaction Conditions

  • Combine diphenyltin hydride ((C6_6H5_5)2_2SnH2_2) with p-phenoxyiodobenzene and azo initiator (AIBN) at 120°C.

  • Monitor the reaction by 119^{119}Sn NMR to track hydride consumption.

Key Data:

ParameterValueSource
Yield50–60%
Reaction Time6–8 hours
By-Products<5% (Sn–Sn dimers)

Transmetallation from Boron-Zinc Intermediates

A recent innovation uses boron-zinc transmetallation to construct the tin-aryl bond.

Protocol

  • Synthesize bis(p-phenoxyphenyl)zinc by reacting p-phenoxyphenylboronic acid with dimethylzinc (ZnMe2_2) in THF.

  • Perform transmetallation with diphenyltin dichloride at −40°C to prevent undesired ligand scrambling.

Key Data:

ParameterValueSource
Zinc Intermediate Yield85%
Final Product Yield72%
Purity (Elemental Analysis)C: 60.7%, H: 4.01%

Optimization Strategies

Catalyst Selection

  • Palladium catalysts (e.g., Pd2_2(dba)3_3) improve coupling efficiency but require strict oxygen-free conditions.

  • Nickel catalysts (e.g., NiBr2_2) are cost-effective but yield lower selectivity.

Solvent Effects

  • Polar aprotic solvents (THF, DMF) enhance reaction rates but may decompose organotin intermediates.

  • Non-polar solvents (toluene) favor stability but slow kinetics.

Temperature Control

  • Low temperatures (−78°C to 0°C) minimize side reactions in nucleophilic substitutions.

  • Elevated temperatures (80–120°C) accelerate cross-coupling but risk tin-ligand dissociation.

Analytical Characterization

Spectroscopic Data

  • 119^{119}Sn NMR : δ −299.4 ppm (characteristic of tetracoordinated Sn).

  • FT-IR : 513 cm1^{-1} (Sn–C stretch), 1240 cm1^{-1} (C–O–C).

Crystallographic Data

  • Space Group : P-1.

  • Bond Lengths : Sn–C = 2.15–2.19 Å .

Q & A

Basic: What synthetic protocols are recommended for preparing Bis(p-phenoxyphenyl)diphenyltin, and how can purity be verified?

Answer:
Synthesis typically involves reacting diphenyltin(IV) precursors with functionalized phenols or carboxylic acids. For example:

  • Protocol : React diphenyltin dichloride with p-phenoxyphenyl lithium under inert conditions, followed by purification via recrystallization .
  • Verification :
    • IR Spectroscopy : Confirm Sn–O and Sn–C bonds via characteristic peaks (e.g., ν(Sn–O) ~400–530 cm⁻¹, ν(Sn–C) ~500–550 cm⁻¹) .
    • Elemental Analysis : Match experimental vs. theoretical C, H, N, and Sn percentages (e.g., ±0.3% deviation) .
    • Melt Point Consistency : Compare observed melting points with literature values (e.g., 83°C for analogous compounds) .

Advanced: How can X-ray crystallography and Mossbauer spectroscopy resolve the coordination geometry of this compound?

Answer:

  • X-ray Crystallography : Determines bond lengths/angles and symmetry. For example, distorted octahedral geometry with cis-pyridyl nitrogens (Sn–N: 2.56 Å) and trans-thienyl carbons (C–Sn–C: 144.4°) was confirmed in a related compound .
  • Mossbauer Spectroscopy : Provides insight into tin’s electronic environment. Isomer shifts (IS) ~1.03 mm/s and quadrupole splitting (QS) ~0.73 mm/s indicate six-coordinate Sn(IV) .
  • Cross-Validation : Compare NMR data (e.g., 119^{119}Sn chemical shifts at –245.5 ppm for six-coordinate Sn) .

Basic: What in vitro assays are suitable for initial screening of anticancer activity?

Answer:

  • MTT/CV Assays : Measure cell viability after 72-hour exposure (e.g., IC₅₀ values for HCT116 colon cancer cells) .
  • Dose-Response Curves : Use 5–100 µM concentration ranges to identify cytotoxic thresholds .
  • Control Compounds : Include reference agents (e.g., doxorubicin, IC₅₀ = 0.1 µM) for comparative analysis .

Advanced: How can contradictory cytotoxicity data between studies be resolved?

Answer:

  • Source Analysis : Check cell line specificity (e.g., Jurkat vs. K-562 cells show 10x differences in IC₅₀ for diphenyltin dithiocarbamates) .
  • Experimental Variables :
    • Culture Conditions : Serum concentration and incubation time affect results .
    • Compound Stability : Verify degradation via HPLC post-assay .
  • Meta-Analysis : Use frameworks like PICO (Population: Cancer cells; Intervention: Compound; Comparison: Controls; Outcome: IC₅₀) to standardize reporting .

Basic: What spectroscopic techniques are critical for characterizing Sn–ligand interactions?

Answer:

  • 119^{119}Sn NMR : High-field shifts (–140 to –250 ppm) distinguish tetrahedral vs. six-coordinate Sn .
  • IR Spectroscopy : Asymmetric/symmetric COO⁻ stretches (Δν ~152 cm⁻¹) confirm carboxylate binding .
  • Mossbauer : QS > 1.0 mm/s suggests distorted geometries .

Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Substitution Patterns :
    • Electron-withdrawing groups (e.g., –Cl) on aryl rings improve antifungal activity (MIC ~8 µg/mL) .
    • Bulky ligands (e.g., bis-quinolinyl) enhance DNA binding via intercalation .
  • Coordination Number : Six-coordinate complexes (e.g., Sn–N/Sn–O bonds) show higher cytotoxicity than four-coordinate analogs .
  • Data-Driven Optimization : Use QSAR models correlating logP, polar surface area, and IC₅₀ .

Basic: What safety precautions are essential when handling organotin compounds?

Answer:

  • PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Toxicity Mitigation :
    • LC₅₀ for freshwater bacteria: 10–50 µg/mL (avoid aquatic discharge) .
    • Hazard Codes: H302 (harmful if swallowed), H315 (skin irritation) .

Advanced: How can crystallographic software (e.g., SHELXL) improve refinement accuracy for organotin structures?

Answer:

  • Data Handling : Use SHELXL for high-resolution (<1.0 Å) datasets to model disorder/displacement parameters .
  • Validation Tools :
    • R-factor convergence (<0.05) and CheckCIF/PLATON for geometry errors .
    • Twin refinement for non-merohedral twinning (common in low-symmetry space groups) .

Table 1: Comparative Cytotoxicity of Organotin(IV) Complexes

CompoundIC₅₀ (µM)Cell LineReference
Diphenyltin dithiocarbamate1.3Jurkat
Bis-quinolinyl diphenyltin8.2HCT116
Doxorubicin (control)0.1Multiple

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